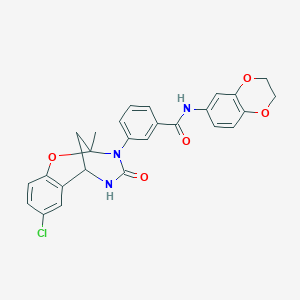
3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a useful research compound. Its molecular formula is C26H22ClN3O5 and its molecular weight is 491.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (commonly referred to as C326-0110) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity through various studies and data.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClN3O4 |
| Molecular Weight | 475.93 g/mol |
| CAS Number | 1239724-30-1 |
| LogP | 4.525 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 69.995 Ų |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. A study focusing on oxadiazocin derivatives demonstrated that these compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .
Anticancer Activity
The benzoxadiazocin framework has been associated with anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a related compound was found to activate caspase pathways leading to programmed cell death in breast cancer cells .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain kinases involved in cancer progression. This inhibition can lead to reduced proliferation of cancer cells and increased sensitivity to chemotherapeutic agents .
Case Studies
-
Study on Antimicrobial Activity:
- Objective: Evaluate the antimicrobial efficacy of C326-0110 against various pathogens.
- Method: Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results: The compound exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
-
Investigation of Anticancer Properties:
- Objective: Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results: A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of benzoxadiazocin derivatives. For instance, substituents on the benzene rings significantly affect their interaction with biological targets .
Propiedades
IUPAC Name |
3-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-26-14-20(19-12-16(27)5-7-21(19)35-26)29-25(32)30(26)18-4-2-3-15(11-18)24(31)28-17-6-8-22-23(13-17)34-10-9-33-22/h2-8,11-13,20H,9-10,14H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNPGOJCLMOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=CC(=C4)C(=O)NC5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













